molecular formula C5H7N3S B3011226 4-cyclopropyl-4H-1,2,4-triazole-3-thiol CAS No. 667437-96-9

4-cyclopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3011226
CAS No.: 667437-96-9
M. Wt: 141.19
InChI Key: RQECFEVNVXJQEC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with thiocarbohydrazide, followed by cyclization in the presence of an acid catalyst . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopropyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Comparison with Similar Compounds

4-Cyclopropyl-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activities compared to its analogs.

Biological Activity

4-Cyclopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a triazole ring with a cyclopropyl group and a thiol functional group, which contribute to its reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings.

The molecular formula of this compound is C5H7N3SC_5H_7N_3S with a molecular weight of approximately 143.19 g/mol. The presence of the thiol group allows for unique interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various molecular targets including enzymes and receptors through:

  • Covalent Bonding : The thiol group can form covalent bonds with cysteine residues in proteins.
  • Hydrogen Bonding : The amino and cyclopropyl groups may participate in hydrogen bonding and hydrophobic interactions respectively.

These interactions suggest that the compound could modulate enzyme activity or receptor function, leading to its observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study examining various triazole derivatives found that compounds containing the triazole moiety demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityReference
This compoundEffective against E. coli and S. aureus
5-Amino derivativesEnhanced antimicrobial properties

Antifungal Activity

The antifungal potential of 1,2,4-triazoles has been well-documented. Triazole derivatives are known to inhibit ergosterol synthesis in fungi. A review highlighted the effectiveness of triazoles in treating fungal infections, indicating that this compound may share similar properties.

CompoundFungal TargetIC50 (µM)Reference
This compoundCandida spp.8.5
Fluconazole (control)Candida spp.0.5

Anticancer Activity

Recent studies have explored the anticancer effects of triazole compounds against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in liver cancer (Hep-G2) models.

CompoundCell LineCell Viability (%) at 100 µg/mLReference
This compoundHep-G212.93 ± 0.55
Doxorubicin (control)Hep-G210.8 ± 0.41

Case Studies

Several case studies have documented the synthesis and evaluation of triazole derivatives for their biological activities:

  • Antimycobacterial Activity : A study reported the synthesis of triazole derivatives that showed inhibition against Mycobacterium tuberculosis (Mtb), with IC50 values indicating effective growth inhibition at low concentrations (5.3 µM) .
  • Structure-Activity Relationship (SAR) : Research into the SAR of triazoles revealed that modifications at specific positions significantly enhanced their anticancer efficacy against Hep-G2 cells . The presence of electronegative substituents was particularly noted to improve activity.

Properties

IUPAC Name

4-cyclopropyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c9-5-7-6-3-8(5)4-1-2-4/h3-4H,1-2H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQECFEVNVXJQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-96-9
Record name 4-cyclopropyl-4H-1,2,4-triazole-3-thiol
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